molecular formula C15H18N4O4 B2391870 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid CAS No. 2287301-86-2

2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid

Cat. No.: B2391870
CAS No.: 2287301-86-2
M. Wt: 318.333
InChI Key: PMRVVWWOLTTZSN-UHFFFAOYSA-N
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Description

    Reagents: Phenylmethoxycarbonyl chloride, amine

    Conditions: Basic conditions, typically using a base like triethylamine

    Reaction: Phenylmethoxycarbonyl chloride + Amine → Phenylmethoxycarbonylamino group

  • Step 3: Coupling with Acetic Acid

      Reagents: Acetic acid, coupling agent (e.g., EDC, DCC)

      Conditions: Room temperature, organic solvent

      Reaction: Phenylmethoxycarbonylamino group + Acetic acid → 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the triazole ringThis reaction is highly efficient and produces the triazole ring with high yield and specificity .

    • Step 1: Synthesis of the Triazole Ring

        Reagents: Alkyne, azide, copper(I) catalyst

        Conditions: Room temperature, aqueous or organic solvent

        Reaction: Alkyne + Azide → Triazole ring

    Chemical Reactions Analysis

    Types of Reactions

    2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid can undergo various chemical reactions, including:

      Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

      Reduction: Reduction reactions can target the phenylmethoxycarbonylamino group, potentially converting it to an amine.

      Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.

    Common Reagents and Conditions

      Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

      Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Major Products Formed

      Oxidation: Oxidized triazole derivatives

      Reduction: Amino derivatives

      Substitution: Substituted triazole derivatives

    Scientific Research Applications

    2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid has a wide range of applications in scientific research:

    Mechanism of Action

    The mechanism of action of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The phenylmethoxycarbonylamino group can form hydrogen bonds and hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .

    Comparison with Similar Compounds

    Similar Compounds

      1,2,3-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents.

      Phenylmethoxycarbonyl derivatives: Compounds with the phenylmethoxycarbonyl group but different core structures.

    Uniqueness

    2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid is unique due to the combination of the triazole ring and the phenylmethoxycarbonylamino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

    Properties

    IUPAC Name

    2-[4-[3-(phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H18N4O4/c20-14(21)10-19-9-13(17-18-19)7-4-8-16-15(22)23-11-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,10-11H2,(H,16,22)(H,20,21)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PMRVVWWOLTTZSN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)COC(=O)NCCCC2=CN(N=N2)CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H18N4O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    318.33 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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